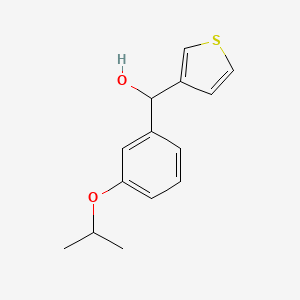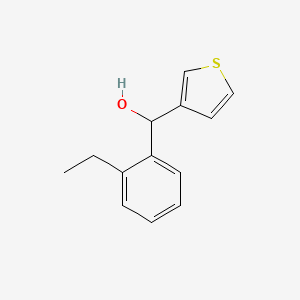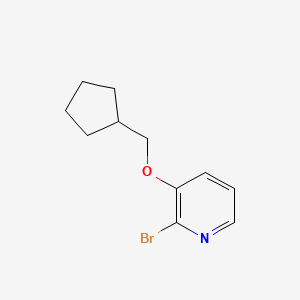
2-((2-Bromopyridin-3-yl)oxy)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Bromopyridin-3-yl)oxy)-N,N-dimethylacetamide is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a bromine atom on the pyridine ring and an acetamide group attached to the oxygen atom.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-bromopyridin-3-ol and N,N-dimethylacetamide.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 2-bromopyridin-3-ol with the amide group of N,N-dimethylacetamide. This reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine atom is replaced by an oxygen atom, forming 2-(2-bromopyridin-3-yl)oxy-N,N-dimethylacetamide.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-(2-hydroxypyridin-3-yl)oxy-N,N-dimethylacetamide.
Substitution: Substitution reactions can occur at the bromine atom, where various nucleophiles can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and iodide ions (I-) are used in substitution reactions.
Major Products Formed:
Oxidation: 2-(2-bromopyridin-3-yl)oxy-N,N-dimethylacetamide
Reduction: 2-(2-hydroxypyridin-3-yl)oxy-N,N-dimethylacetamide
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-((2-Bromopyridin-3-yl)oxy)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to understand the interaction of pyridine derivatives with biological molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 2-((2-Bromopyridin-3-yl)oxy)-N,N-dimethylacetamide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
2-(2-Chloropyridin-3-yl)oxy-N,N-dimethylacetamide
2-(2-Fluoropyridin-3-yl)oxy-N,N-dimethylacetamide
2-(2-Iodopyridin-3-yl)oxy-N,N-dimethylacetamide
Uniqueness: 2-((2-Bromopyridin-3-yl)oxy)-N,N-dimethylacetamide is unique due to the presence of the bromine atom, which imparts different chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in various chemical reactions, making this compound versatile in synthetic applications.
特性
IUPAC Name |
2-(2-bromopyridin-3-yl)oxy-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(2)8(13)6-14-7-4-3-5-11-9(7)10/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSLPJRVNGALSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(N=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7939784.png)
![[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7939794.png)
![[Ethyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid](/img/structure/B7939802.png)








